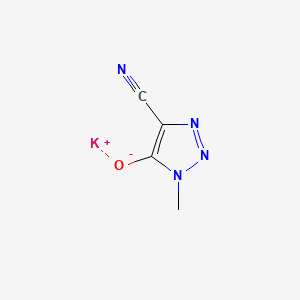
potassium4-cyano-1-methyl-1H-1,2,3-triazol-5-olate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate is a heterocyclic compound belonging to the class of 1,2,3-triazoles. This compound is notable for its unique structure, which includes a triazole ring substituted with a cyano group and a methyl group. The presence of these functional groups imparts distinct chemical properties, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate typically involves the cycloaddition reaction between an azide and an alkyne, a process known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general reaction scheme is as follows:
Formation of the Triazole Ring: An azide (e.g., sodium azide) reacts with an alkyne (e.g., propargyl cyanide) in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Substitution Reaction: The resulting triazole is then methylated using a methylating agent such as methyl iodide.
Formation of the Potassium Salt: The final step involves the neutralization of the triazole with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to ensure efficient mixing and reaction control.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazole N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles with various functional groups.
Wissenschaftliche Forschungsanwendungen
Potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate involves its interaction with specific molecular targets. The cyano group and the triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: The parent compound without the cyano and methyl substitutions.
4-Cyano-1H-1,2,3-triazole: Similar structure but lacks the methyl group.
1-Methyl-1H-1,2,3-triazole: Similar structure but lacks the cyano group.
Uniqueness
Potassium 4-cyano-1-methyl-1H-1,2,3-triazol-5-olate is unique due to the presence of both the cyano and methyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other triazole derivatives, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C4H3KN4O |
|---|---|
Molekulargewicht |
162.19 g/mol |
IUPAC-Name |
potassium;5-cyano-3-methyltriazol-4-olate |
InChI |
InChI=1S/C4H4N4O.K/c1-8-4(9)3(2-5)6-7-8;/h9H,1H3;/q;+1/p-1 |
InChI-Schlüssel |
CBXSYNHISFFHPH-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C(=C(N=N1)C#N)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



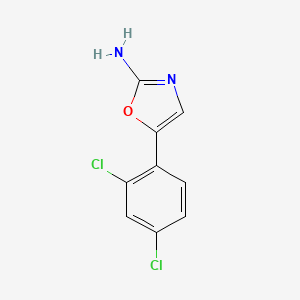

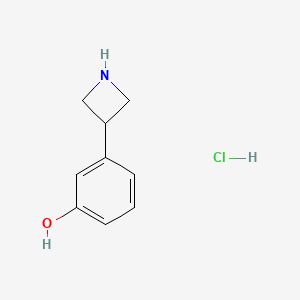
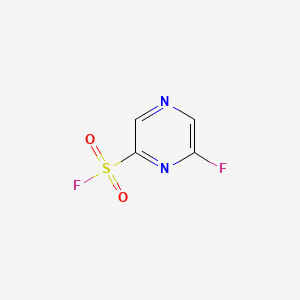

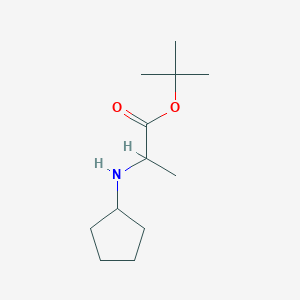
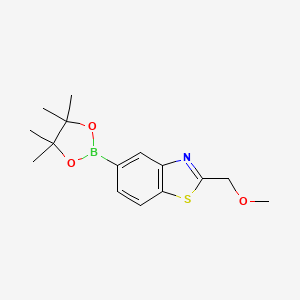

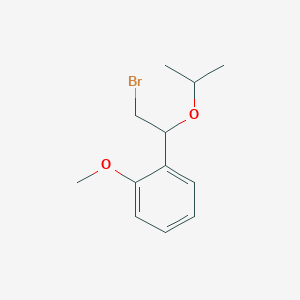
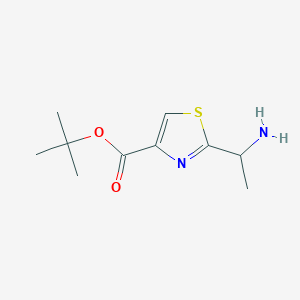
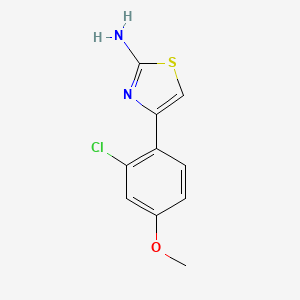
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)

